molecular formula C21H23N3O5S2 B2413473 N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 863512-27-0

N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2413473
CAS No.: 863512-27-0
M. Wt: 461.55
InChI Key: PQSYZJQKNOQFBG-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Mechanism of Action

The mechanism of action of N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets within cells. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the target cells or organisms .

Properties

IUPAC Name

N-[4-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethylsulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-14(25)23-16-5-7-18(8-6-16)31(26,27)22-11-10-17-13-30-21(24-17)15-4-9-19(28-2)20(12-15)29-3/h4-9,12-13,22H,10-11H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSYZJQKNOQFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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